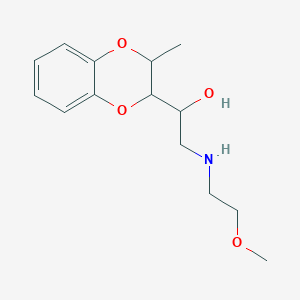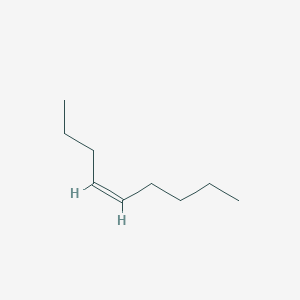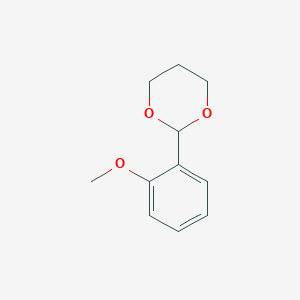
2-ブロモ-6-メチルフェノール
概要
説明
2-Bromo-6-methylphenol (2-Br-6-MP) is an organic compound that belongs to the phenol family. It is a white crystalline solid with a molecular weight of 214.04 g/mol and a melting point of 89-91°C. 2-Br-6-MP is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has been widely used in the fields of biochemistry, medicine, and agriculture.
科学的研究の応用
有機合成
2-ブロモ-6-メチルフェノール: は、複雑な分子の合成に有機化学で用いられる貴重な芳香族化合物です。 臭素原子は、銅触媒クロスカップリング反応の良好な候補となります 。これらの反応は、有機分子の骨格となる炭素-炭素結合を形成する上で極めて重要です。
バイオコンジュゲーション
2-ブロモ-6-メチルフェノール: は、バイオコンジュゲーションプロセスにおけるリンカー分子として機能する可能性があります。 リンカー分子は、ペプチド、タンパク質、抗体などの生体分子に官能基やプローブを付着させるために不可欠であり、これは生物学的アッセイや診断テストに不可欠です.
触媒
この化合物は、パラジウムなどの金属への配位のためのより大きな配位子を調製するために使用できます 。これらの配位子-金属錯体は、ファインケミカルや医薬品を製造する反応など、さまざまな化学反応において触媒として頻繁に使用されます。
作用機序
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes, altering their function and leading to various biological effects .
Mode of Action
Phenolic compounds typically exert their effects through interactions with cellular proteins and enzymes, potentially altering their structure and function
Biochemical Pathways
Phenolic compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 2.11, indicating moderate lipophilicity, which can influence its distribution within the body .
Result of Action
As a phenolic compound, it may exert antioxidant, anti-inflammatory, or other biological effects depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-6-methylphenol. For instance, its solubility might affect its bioavailability and distribution within the body .
Safety and Hazards
2-Bromo-6-methylphenol is classified as a warning under the GHS07 pictogram . It has hazard statements H319 and H335, indicating that it can cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Relevant Papers One relevant paper discusses the use of 2-Bromo-6-methylphenol in the synthesis of novel bromophenol with diaryl methanes . The paper could provide further insights into the chemical properties and potential applications of 2-Bromo-6-methylphenol.
生化学分析
Biochemical Properties
For instance, some bromophenol derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase
Molecular Mechanism
It is known that bromophenols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
It is known that bromophenols can undergo various metabolic transformations, including oxidation
特性
IUPAC Name |
2-bromo-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZPTVOCJLCMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454993 | |
| Record name | 2-Bromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13319-71-6 | |
| Record name | 2-Bromo-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13319-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of observing 2-bromo-6-methylphenol formation during 2-bromotoluene oxidation by P450Bm3 variants?
A: The formation of 2-bromo-6-methylphenol from 2-bromotoluene suggests that the P450Bm3 enzyme can catalyze multiple oxidation reactions on the aromatic ring. It indicates that the enzyme is not strictly regioselective in this case and can introduce a hydroxyl group at a different position than initially anticipated. This finding emphasizes the importance of thoroughly analyzing the product profile of P450-catalyzed reactions, as unexpected metabolites may be generated. [, ]
Q2: How does the observation of 2-bromo-6-methylphenol formation impact the potential applications of P450Bm3 variants in biocatalysis?
A: The formation of 2-bromo-6-methylphenol highlights both the potential and the limitations of using P450Bm3 variants for biocatalysis. While the ability to catalyze multiple oxidations can be advantageous for generating diverse chemical scaffolds, the lack of strict regioselectivity might pose challenges in achieving high yields of a desired product. Further protein engineering efforts could focus on modifying the enzyme's active site to enhance regioselectivity and control product formation more precisely. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)












